(R)-2-Morpholineacetic acid

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

(R)-2-Morpholineacetic acid (CAS 1257854-97-9), also referred to as (R)-2-(morpholin-2-yl)acetic acid, is a chiral non-natural amino acid derivative featuring a morpholine heterocycle with a single stereocenter at the C2 position and an acetic acid side chain. The morpholine scaffold is a privileged structural unit found in numerous FDA-approved therapeutics and bioactive compounds, with the nitrogen and oxygen atoms endowing the core with unique solubility and hydrogen-bonding properties compared to all-carbon cyclohexane analogs.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1257854-97-9
Cat. No. B035994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Morpholineacetic acid
CAS1257854-97-9
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC(=O)O
InChIInChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
InChIKeyTWCXRVFSIAWFMA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Morpholineacetic Acid (CAS 1257854-97-9): Chiral Building Block for Asymmetric Synthesis and Drug Discovery


(R)-2-Morpholineacetic acid (CAS 1257854-97-9), also referred to as (R)-2-(morpholin-2-yl)acetic acid, is a chiral non-natural amino acid derivative featuring a morpholine heterocycle with a single stereocenter at the C2 position and an acetic acid side chain [1]. The morpholine scaffold is a privileged structural unit found in numerous FDA-approved therapeutics and bioactive compounds, with the nitrogen and oxygen atoms endowing the core with unique solubility and hydrogen-bonding properties compared to all-carbon cyclohexane analogs [2]. This compound serves as a versatile chiral building block in medicinal chemistry, enabling the systematic exploration of stereochemical and regiochemical diversity in morpholine-containing drug candidates [3].

Why (R)-2-Morpholineacetic Acid Cannot Be Replaced by Racemic or Regioisomeric Morpholineacetic Acid Analogs


In-class morpholineacetic acid derivatives exhibit profound functional divergence based on subtle variations in regiochemistry and absolute stereochemistry. The morpholineacetic acid scaffold family includes 2-substituted, 3-substituted, and C5-substituted variants, each with distinct spatial vectors for target engagement [1]. Systematic chemical diversity studies demonstrate that even within a single scaffold, regiochemical and stereochemical permutations yield compounds with divergent physicochemical and biological properties [2]. Critically, enantiomeric pairs are not functionally interchangeable: the (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid enantiomer (Sch 50911) displays GABAB antagonist activity with an apparent pA2 of 6.0 ± 0.1, whereas its (−) enantiomer Sch 50910 is inactive at 500 μM in identical assays [3]. Substituting an (R)-configured 2-morpholineacetic acid building block with a racemic mixture, a regioisomeric 3-morpholineacetic acid, or a non-morpholine cyclic amine introduces uncontrolled stereochemical and spatial variables that fundamentally alter target binding geometry, metabolic stability, and downstream SAR interpretation.

Quantitative Differentiation Evidence for (R)-2-Morpholineacetic Acid vs. Structurally Related Analogs


Absolute Stereochemical Purity: Defined (R)-Configuration vs. Racemic or (S)-Enantiomer Variants

(R)-2-Morpholineacetic acid is supplied as the single enantiomer with defined (R)-absolute configuration at the morpholine C2 position. In contrast, alternative morpholineacetic acid building blocks are frequently available only as racemic mixtures or as undefined stereoisomers. For the morpholino-2-acetic acid pharmacophore class, enantiomeric specificity determines functional activity: the (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid enantiomer (Sch 50911) exhibits GABAB antagonist activity with an apparent pA2 of 6.0 ± 0.1 and IC50 of 3 μM in rat neocortical slices, whereas the (−) enantiomer Sch 50910 shows no detectable activity at 500 μM in the same experimental system [1]. Similarly, the racemic des-methyl analogue Sch 48588 at 100 μM produces only 51.3 ± 11.6% of the maximal effect observed with the enantiopure compound [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Regiochemical Specificity: C2-Substituted vs. C3-Substituted Morpholineacetic Acid Scaffolds

(R)-2-Morpholineacetic acid bears the acetic acid moiety at the C2 position of the morpholine ring, adjacent to the ring oxygen. Regioisomeric 3-morpholineacetic acid derivatives, such as (R)-2-(morpholin-3-yl)acetic acid hydrochloride (CAS 2717762-13-3), position the substituent at C3. Systematic chemical diversity studies across 24 methyl-substituted morpholine acetic acid esters demonstrate that regiochemical variation alone produces distinct sets of spatial vectors for target engagement, with different substitution patterns modulating unique biological targets [1]. The 2-substituted and 3-substituted series represent fundamentally different scaffold geometries rather than interchangeable building blocks, each enabling distinct SAR exploration trajectories [2].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Impact of C5 Substitution on GABAB Receptor Antagonist Potency: Unsubstituted vs. 5,5-Dimethyl Morpholine Scaffolds

Within the 2-morpholineacetic acid pharmacophore class, C5 substitution dramatically alters functional potency at GABAB receptors. The 5,5-dimethyl substituted (S)-enantiomer Sch 50911 displays an IC50 of 3 μM at GABAB autoreceptors and an apparent pA2 of 6.0 ± 0.1 [1]. In contrast, the racemic des-methyl analogue Sch 48588 (structurally analogous to unsubstituted 2-morpholineacetic acid) at 100 μM increases [3H]GABA overflow by only 51.3 ± 11.6%—substantially reduced efficacy compared to the methyl-substituted compound [1]. Among structurally diverse morpholino-2-acetic acid derivatives, Sch 54679 (5-hydroxymethyl-5-methyl substituted, EC50 = 3 μM) demonstrates 2.3-fold greater potency than Sch 51324 (spirocyclopentyl substituted, EC50 = 7 μM) in increasing [3H]GABA release, with respective pA2 values of 5.8 ± 0.15 and 5.4 ± 0.2 [2].

GABAB Receptor Antagonist Potency Neuropharmacology

Physicochemical Profile: LogP and PSA Differentiation from Non-Morpholine Heterocyclic Building Blocks

(R)-2-Morpholineacetic acid exhibits a computed LogP of -0.22170 and topological polar surface area (TPSA) of 58.56 Ų . These values position the compound within favorable drug-like physicochemical space. For comparison, all-carbon cyclohexane analogs lack the hydrogen-bonding capacity and aqueous solubility conferred by the morpholine oxygen and nitrogen atoms [1]. The nitrogen atom enables facile functionalization to generate diverse derivatives, while the oxygen atom augments solubility and serves as a hydrogen-bond acceptor from target proteins [1]. Piperazine analogs, while also heterocyclic, lack the oxygen atom and exhibit distinct solubility, basicity, and conformational preferences.

Drug-likeness ADME Properties Fragment-based Drug Discovery

Optimal Application Scenarios for (R)-2-Morpholineacetic Acid Based on Validated Differentiation Evidence


Asymmetric Synthesis of C5-Substituted GABAB Receptor Modulators

Based on class-level evidence that C5 substitution on the 2-morpholineacetic acid scaffold is essential for achieving low micromolar GABAB receptor antagonist potency (Sch 50911 IC50 = 3 μM; Sch 54679 EC50 = 3 μM) [1][2], (R)-2-Morpholineacetic acid provides the defined (R)-configured minimal scaffold for systematic C5 diversification. Unlike racemic or undefined stereoisomer mixtures, the single (R)-enantiomer ensures that SAR derived from C5-substituted analogs can be unambiguously attributed to the substitution pattern rather than stereochemical heterogeneity. This scenario is particularly relevant for medicinal chemistry programs targeting neurological disorders where GABAB receptor modulation is implicated.

Systematic Chemical Diversity (SCD) Library Construction for Fragment-Based Screening

(R)-2-Morpholineacetic acid serves as a core building block for generating morpholine scaffold families with systematic regiochemical and stereochemical variation, as demonstrated in recent SCD studies producing 24 diverse C-substituted morpholines from enantiomerically pure precursors [3]. The defined (R)-stereochemistry at C2 enables precise control over absolute configuration in downstream analogs, facilitating the construction of screening libraries where stereochemical variables are controlled rather than confounded. This application scenario is optimal for fragment-based drug discovery and scaffold-hopping campaigns seeking to explore morpholine chemical space in a systematic, SAR-tractable manner.

Chiral Resolution Method Development and Analytical Reference Standard Applications

The distinct (R)-configuration of this compound, coupled with its moderate TPSA (58.56 Ų) and LogP (-0.22170) , makes it suitable as an analytical reference standard for chiral HPLC method development targeting morpholine-containing pharmaceutical intermediates. Class-level evidence demonstrating that enantiomeric pairs exhibit dramatically divergent functional activity (active vs. inactive at 500 μM) [1] underscores the analytical necessity of verifying enantiomeric purity in morpholineacetic acid-derived drug substances. (R)-2-Morpholineacetic acid can serve as the (R)-enantiomer reference in chiral separation method validation, enabling quantification of enantiomeric excess in synthetic batches.

Stereocontrolled Synthesis of Peptidomimetics and Conformationally Constrained Amino Acid Derivatives

As a chiral non-natural amino acid derivative with a morpholine heterocycle, (R)-2-Morpholineacetic acid provides a conformationally constrained scaffold for peptidomimetic design [4]. The (R)-configuration at C2 introduces a defined stereochemical constraint absent in achiral or racemic building blocks. The morpholine oxygen atom offers hydrogen-bond acceptor capacity distinct from piperazine or pyrrolidine analogs, while the acetic acid moiety provides a functional handle for amide bond formation with peptide chains or other amine-containing fragments. This application scenario is optimal for medicinal chemistry programs seeking to improve the metabolic stability and conformational rigidity of peptide-based therapeutics.

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